molecular formula C18H24N4O3S2 B3513413 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B3513413
M. Wt: 408.5 g/mol
InChI Key: OGYBKSUMLYQIBN-UHFFFAOYSA-N
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Description

The compound 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to the thiazole-5-carboxamide class, characterized by a 1,3-thiazole core with a 2-thioxo group, an amino substituent at position 4, and a 4-ethoxyphenyl group at position 2. Thiazole derivatives are widely explored for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-N-(2-morpholin-4-ylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-2-25-14-5-3-13(4-6-14)22-16(19)15(27-18(22)26)17(23)20-7-8-21-9-11-24-12-10-21/h3-6H,2,7-12,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBKSUMLYQIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCCN3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, while the morpholine moiety is attached via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amide bond.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxyphenyl group or the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the thiazole ring significantly influence melting points, solubility, and biological activity. Below is a comparative analysis of key derivatives:

Compound Name (Source) R³ Substituent Carboxamide Substituent Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound 4-Ethoxyphenyl 2-(Morpholin-4-yl)ethyl Not reported Not reported Not reported
4-Amino-3-ethyl-2-thioxo-thiazole-5-carboxamide (1a, ) Ethyl Carboxamide (unmodified) 182–183 87 Anticancer (general screening)
4-Amino-3-phenyl-2-thioxo-thiazole-5-carboxamide (1b, ) Phenyl Carboxamide (unmodified) 247–248 67 Anticancer (general screening)
4-Amino-3-(4-fluorophenyl)-2-thioxo-thiazole-5-carboxamide (1e, ) 4-Fluorophenyl Carboxamide (unmodified) 270–272 84 Anticancer (general screening)
4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-thiazole-5-carboxamide () 3,4,5-Trimethoxyphenyl 2-(Morpholin-4-yl)ethyl Not reported Not reported Not reported
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () 2-Chlorophenyl 2-(Morpholin-4-yl)acetamide Not reported Not reported Not reported

Key Observations:

R³ Substituent Effects: Ethyl (1a): Lower melting point (182–183°C) and higher yield (87%) suggest reduced steric hindrance and efficient synthesis . Aryl Groups (Phenyl, 4-Fluorophenyl): Bulky substituents like phenyl (1b) and 4-fluorophenyl (1e) increase melting points (247–248°C and 270–272°C, respectively), likely due to enhanced π-π stacking or hydrogen bonding .

Carboxamide Modifications :

  • Morpholinyl Ethyl Group (Target Compound, ) : The morpholine moiety enhances solubility and may facilitate target binding via hydrogen bonding. This substituent is absent in simpler derivatives (1a–1e) but present in other pharmacologically active compounds (e.g., ).
  • Unmodified Carboxamide (1a–1e) : Lower polarity likely reduces solubility, which may limit bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Fluorine substitution (e.g., 1e) may improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Morpholine Derivatives : Compounds with morpholine-containing side chains (e.g., target compound, ) are often designed to enhance pharmacokinetic properties, such as blood-brain barrier penetration or resistance to enzymatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

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